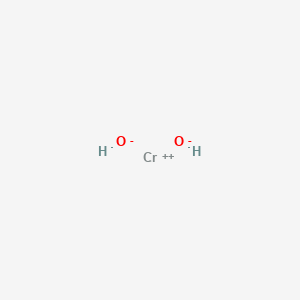
Chromium(2+);dihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(2+);dihydroxide can be synthesized through several methods. One common approach involves the reduction of chromium(III) compounds. For instance, chromium(III) chloride can be reduced using zinc in an acidic medium to produce chromium(II) chloride, which can then be treated with a base to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its limited applications and the stability issues associated with chromium(II) compounds. when required, it can be produced using controlled reduction processes in specialized facilities.
Chemical Reactions Analysis
Types of Reactions
Chromium(2+);dihydroxide undergoes several types of chemical reactions, including:
Oxidation: Chromium(II) compounds are prone to oxidation, converting to chromium(III) or chromium(VI) compounds.
Reduction: Although less common, this compound can be reduced further under specific conditions.
Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as zinc or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using various acids or bases.
Major Products Formed
Oxidation: Chromium(III) hydroxide or chromium(VI) oxide.
Reduction: Chromium metal or lower oxidation state chromium compounds.
Substitution: Various chromium complexes depending on the ligands used.
Scientific Research Applications
Chromium(2+);dihydroxide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other chromium compounds and in studying redox reactions.
Biology: Research into its potential biological effects and interactions with biomolecules.
Medicine: Investigations into its potential therapeutic uses, although this is less common.
Mechanism of Action
The mechanism by which chromium(2+);dihydroxide exerts its effects involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the conditions. This dual capability makes it useful in various chemical processes. The molecular targets and pathways involved are primarily related to its redox activity and interaction with other chemical species .
Comparison with Similar Compounds
Chromium(2+);dihydroxide can be compared with other chromium compounds:
Chromium(III) hydroxide: More stable and commonly encountered in various applications.
Chromium(VI) oxide: A strong oxidizing agent with significant industrial use.
Chromium(II) chloride: Another chromium(II) compound with similar redox properties but different reactivity.
Similar Compounds
- Chromium(III) hydroxide (Cr(OH)₃)
- Chromium(VI) oxide (CrO₃)
- Chromium(II) chloride (CrCl₂)
This compound is unique due to its specific oxidation state and the resulting chemical properties, making it a compound of interest for specialized research and applications .
Properties
CAS No. |
12018-01-8; 12626-43-6 |
|---|---|
Molecular Formula |
CrH2O2 |
Molecular Weight |
86.01 |
IUPAC Name |
chromium(2+);dihydroxide |
InChI |
InChI=1S/Cr.2H2O/h;2*1H2/q+2;;/p-2 |
InChI Key |
JSIVCHPFSUMIIU-UHFFFAOYSA-L |
SMILES |
[OH-].[OH-].[Cr+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2964334.png)
![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2964336.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)
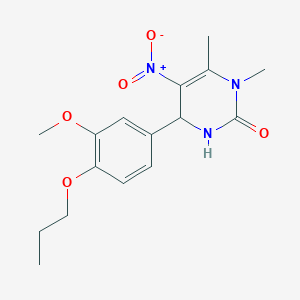
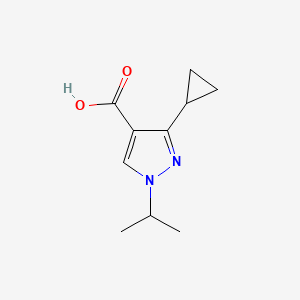
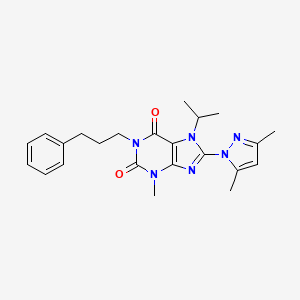
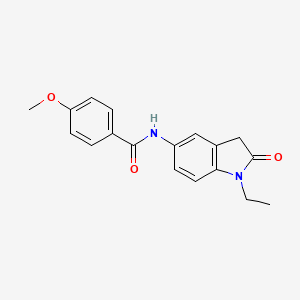
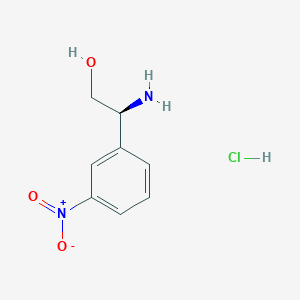
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964352.png)
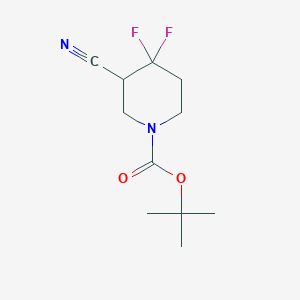


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)
